4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide
説明
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide . This name systematically describes the core pyrrole ring substituted with methyl, carboxamide, and aryl groups.
The structural validation of the compound is supported by computational descriptors such as the Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) . The SMILES string CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F explicitly defines the connectivity of atoms, including the trifluoromethyl and methylsulfonyl substituents. The InChIKey QBMZGPYCBRVTKF-UHFFFAOYSA-N serves as a unique fingerprint for verifying structural integrity across databases.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |
| SMILES | CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F |
| InChIKey | QBMZGPYCBRVTKF-UHFFFAOYSA-N |
| Molecular Formula | C₂₀H₁₇F₃N₂O₃S |
| Molecular Weight | 422.4 g/mol |
The molecular formula C₂₀H₁₇F₃N₂O₃S confirms the presence of 20 carbon atoms, three fluorine atoms from the trifluoromethyl group, and a sulfur atom from the methylsulfonyl substituent.
Registry Identifiers and CAS Number Utilization
The compound is uniquely identified by several registry numbers, including the CAS Registry Number 880779-74-8 , which is critical for unambiguous referencing in chemical inventories and regulatory documents. The Unique Ingredient Identifier (UNII) LI5TPS2T7K further facilitates tracking in pharmaceutical contexts, such as the FDA’s Substance Registration System.
Table 2: Registry Identifiers
| Identifier Type | Value | Source Database |
|---|---|---|
| CAS Number | 880779-74-8 | PubChem |
| UNII | LI5TPS2T7K | PubChem, INXIGHT |
| ChemSpider ID | 28666733 | ChemSpider |
The CAS number’s role extends to patent applications and safety data sheets, ensuring consistency in industrial and academic research.
Comparative Analysis of Synonyms Across Databases
Synonyms for this compound vary across databases, reflecting differences in naming conventions and regulatory contexts. PubChem lists Esaxerenone metabolite M1 and Des(hydroxyethyl) esaxerenone , emphasizing its relationship to the parent drug esaxerenone. In contrast, the FDA’s UNII registry uses LI5TPS2T7K , while research-oriented platforms like ChemSpider prioritize structural identifiers.
Table 3: Synonym Comparison
Discrepancies arise from contextual priorities: regulatory bodies favor codes like UNII for tracking, whereas academic databases use descriptive names. Cross-referencing these identifiers is essential for interdisciplinary research.
特性
CAS番号 |
880779-74-8 |
|---|---|
分子式 |
C20H17F3N2O3S |
分子量 |
422.4 g/mol |
IUPAC名 |
4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C20H17F3N2O3S/c1-12-16(19(26)25-13-7-9-14(10-8-13)29(2,27)28)11-24-18(12)15-5-3-4-6-17(15)20(21,22)23/h3-11,24H,1-2H3,(H,25,26) |
InChIキー |
QBMZGPYCBRVTKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
準備方法
Synthesis of Pyrrole Intermediate
- Starting materials: 2-bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one and ethyl cyanoacetate.
- Reaction: Condensation in the presence of a base (e.g., potassium carbonate) in an amide solvent such as methylacetamide.
- Conditions: Temperature between 0°C to 100°C, preferably 40–60°C; reaction time 1–3 hours.
- Outcome: Formation of an intermediate compound (Compound V) which undergoes cyclization to form the pyrrole ring (Compound IV).
- Cyclization: Conducted in aromatic hydrocarbon solvents like toluene at room temperature or up to 40°C for 10–20 hours.
Dechlorination Step
- Objective: Removal of chlorine from Compound IV to yield Compound III.
- Catalyst and reagents: 5% palladium on carbon with sodium formate.
- Solvent: Mixed solvent system of ethanol, tetrahydrofuran, and water.
- Conditions: 40–60°C for 0.5–2 hours.
Introduction of Hydroxyethyl Group
- Reaction: N-alkylation of the pyrrole nitrogen in Compound III.
- Reagents: Bromoethanol or ethylene carbonate as hydroxyethyl sources.
- Base: Potassium t-butoxide or 4-dimethylaminopyridine (DMAP), with the latter preferred in combination with ethylene carbonate.
- Solvent: Amide solvents such as N,N-dimethylacetamide.
- Conditions: Reaction temperature and time optimized to ensure high conversion.
Formation of Final Carboxamide
- Coupling: The hydroxyethylated pyrrole intermediate is reacted with 4-(methylsulfonyl)aniline.
- Reagents: Ethylmagnesium bromide in tetrahydrofuran (THF) is used to facilitate the coupling.
- Conditions: Heating at 60°C or higher during addition of ethylmagnesium bromide, followed by stirring for about 1 hour.
- Workup: Cooling to 0–5°C, acid quenching with 2 N HCl, extraction with isobutyl acetate, and multiple washes with aqueous HCl and sodium chloride solutions to remove impurities.
Purification and Resolution
- The final compound is purified to remove impurities that could cause toxicity or side effects.
- Resolution of atropisomers is performed to isolate the active (S)-enantiomer with high purity.
- The process is designed to be industrially scalable with lower environmental impact and improved stability for storage at room temperature.
Reaction Conditions Summary Table
| Step | Starting Material(s) | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| Condensation & Cyclization | 2-bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one, ethyl cyanoacetate | Base (K2CO3) | Methylacetamide, Toluene | 40–60 (condensation), RT (cyclization) | 1–3 (condensation), 10–20 (cyclization) | Formation of pyrrole ring |
| Dechlorination | Compound IV | Pd/C, sodium formate | Ethanol/THF/water | 40–60 | 0.5–2 | Removal of chlorine group |
| Hydroxyethylation | Compound III | Bromoethanol or ethylene carbonate, DMAP or KOtBu | N,N-dimethylacetamide | Optimized | Optimized | Introduction of hydroxyethyl group |
| Amide Formation | Hydroxyethylated pyrrole, 4-(methylsulfonyl)aniline | Ethylmagnesium bromide | THF | ≥60 | ~1 | Coupling to form carboxamide |
| Purification & Resolution | Crude product | Acid washes, extraction solvents | Isobutyl acetate, aqueous HCl | 0–5 (workup) | Variable | Removal of impurities, atropisomer resolution |
Research Findings and Industrial Considerations
- The method described in patent US10308604B2 emphasizes the importance of high purity and stability for pharmaceutical use, addressing impurity removal and atropisomer resolution to avoid side effects.
- The use of environmentally friendly solvents and mild reaction conditions supports industrial scalability with reduced environmental impact.
- The hydroxyethylation step using ethylene carbonate and DMAP is preferred for better yields and operational simplicity.
- The final compound exhibits excellent mineralocorticoid receptor antagonistic activity, making the synthetic route valuable for producing high-quality pharmaceutical intermediates and active substances.
- Recent literature also supports the use of enaminedione intermediates and intramolecular cyclization for efficient pyrrole ring formation, achieving yields up to 87% under mild conditions.
化学反応の分析
Types of Reactions
DES(HYDROXYETHYL) ESAXERENONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Biological Activities
1. Anticancer Properties
Research indicates that pyrrole derivatives, including this compound, exhibit promising anticancer activities. The presence of the trifluoromethyl and methylsulfonyl groups enhances the compound's interaction with biological targets, making it a candidate for cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells, evidenced by increased caspase activity in treated samples.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Its structural features allow it to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Case Study 1: Anticancer Mechanism
A study conducted on this compound revealed its mechanism of action involved the induction of apoptosis in various cancer cell lines. The research highlighted the compound's ability to disrupt cell cycle progression and promote cell death through intrinsic apoptotic pathways.
Case Study 2: In vitro Anti-inflammatory Activity
In another investigation, the compound was subjected to in vitro assays to evaluate its anti-inflammatory effects. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
作用機序
The mechanism of action of DES(HYDROXYETHYL) ESAXERENONE involves its interaction with the mineralocorticoid receptor. By binding to this receptor, the compound inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. This inhibition can lead to reduced blood pressure and decreased fluid retention, making it useful in the treatment of conditions like hypertension and heart failure .
類似化合物との比較
Structural Analog 1: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide (CAS 338397-67-4)
- Core Structure : Pyrrole-2-carboxamide with pyridinyl substituents.
- Key Substituents: Two 3-chloro-5-(trifluoromethyl)pyridinyl groups (electron-withdrawing).
- Molecular Weight : 561.26 g/mol.
- Comparison: The target compound’s pyrrole-3-carboxamide and simpler aryl substituents may improve synthetic accessibility compared to the pyridinyl-rich structure here.
Structural Analog 2: 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 321553-39-3)
- Core Structure : Pyrazole-4-carboxamide.
- Key Substituents :
- Trifluoromethyl group (lipophilicity).
- 2-Chlorophenylsulfanyl and 4-methoxyphenyl groups.
- Molecular Weight : 455.88 g/mol.
- Comparison: Pyrazole vs. pyrrole cores: Pyrazoles often exhibit higher metabolic stability due to reduced aromaticity, but pyrroles may offer better π-π stacking interactions.
Structural Analog 3: (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide (CAS 163217-70-7)
- Core Structure : Pyrrole-3-carboxamide with a complex tetrahydropyranyl side chain.
- Key Substituents :
- 4-Fluorophenyl and 4-hydroxyphenyl groups.
- Bulky tetrahydropyranyl-ethyl moiety.
- Comparison :
Implications of Structural Variations
- Electron-Withdrawing Groups : The target’s methylsulfonyl and CF₃ groups enhance binding to electron-rich targets (e.g., kinases) compared to analogs with methoxy or hydroxyl groups.
- Core Heterocycle : Pyrrole vs. pyrazole affects aromaticity and metabolic pathways; pyrroles may be more prone to oxidation but offer better stacking interactions.
- Substituent Complexity : Bulky groups (e.g., tetrahydropyranyl in CAS 163217-70-7) may hinder membrane permeability, whereas the target’s simpler aryl groups balance solubility and bioavailability.
生物活性
4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide is a compound that has gained attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrole ring substituted with various functional groups, including methylsulfonyl and trifluoromethyl groups. Its molecular formula is , and it has a molecular weight of approximately 466.47 g/mol. The presence of these functional groups is believed to influence both its biological activity and chemical reactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the context of cancer research. The compound has shown promise in the following areas:
- Anticancer Activity : Studies suggest that this pyrrole derivative may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Properties : The unique functional groups present in the compound may also contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to confirm this activity.
The mechanisms through which this compound exerts its effects are still under investigation. However, molecular docking studies have indicated that the compound interacts with various biological targets, including enzymes and receptors involved in cancer progression. These interactions are critical for understanding its pharmacological profile.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell lines | |
| Anti-inflammatory | Potential reduction in inflammatory markers | |
| Antimicrobial | Preliminary evidence of antimicrobial properties |
Case Studies
Several studies have highlighted the anticancer efficacy of this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon carcinoma). The IC50 values obtained from these studies indicate potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Research involving molecular dynamics simulations has provided insights into how the compound interacts with proteins associated with tumor growth and survival pathways. These studies reveal that the compound may disrupt critical signaling pathways involved in cancer cell proliferation .
Future Directions
Given its promising biological activity, further exploration into the pharmacokinetics and pharmacodynamics of this compound is warranted. Future research should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess potential side effects.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity against specific cancer types.
- Combination Therapies : Investigating the potential synergistic effects when used alongside other anticancer agents.
Q & A
Q. What synthetic strategies are recommended for constructing the 1H-pyrrole-3-carboxamide core in this compound?
The 1H-pyrrole-3-carboxamide scaffold can be synthesized via multi-step condensation reactions. For example, analogs with arylpyrazole or diarylpyrazole cores (common in cannabinoid receptor ligands) are synthesized from substituted pentanol derivatives through cyclization and subsequent functionalization . Key steps include:
- Cyclization : Using 5-phenyl-1-pentanol as a precursor to form the pyrrole ring.
- Carboxamide formation : Coupling with sulfonyl-substituted anilines via acid chlorides or active esters.
- Sulfonylation : Introducing the methylsulfonyl group at the para-position of the phenyl ring using methanesulfonyl chloride under basic conditions.
Critical validation : Confirm regioselectivity using -NMR and -NMR to verify substituent positions .
Q. Which spectroscopic techniques are essential for structural characterization?
- -NMR and -NMR : Identify substituent patterns (e.g., trifluoromethyl groups show distinct -NMR shifts at δ -60 to -70 ppm) .
- LC-MS : Confirm molecular weight and purity (e.g., [M+H]+ peak for C: calculated 459.09, observed 459.1).
- IR spectroscopy : Detect carboxamide C=O stretches (~1650 cm) and sulfonyl S=O stretches (~1350 cm) .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s interaction with a target receptor (e.g., kinase or GPCR)?
- Docking studies : Use software like AutoDock Vina to model binding poses. For example, the trifluoromethylphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories. Monitor RMSD values; deviations >2 Å suggest poor binding .
- SAR analysis : Compare with analogs (e.g., replacing methylsulfonyl with methoxy or cyano groups) to identify critical pharmacophores .
Q. What experimental approaches resolve contradictions in biological activity data?
Discrepancies in IC values across studies may arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for GPCRs) and ATP concentrations (1 mM for kinase assays).
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
- Dose-response curves : Perform triplicate measurements with 8–12 concentration points to improve reliability .
Q. How can metabolic stability be improved without compromising potency?
- Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., pyrrole C-H) to slow oxidative degradation .
- Prodrug design : Mask the carboxamide as an ester (e.g., ethyl ester) to enhance oral bioavailability, with enzymatic cleavage in vivo .
- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 to identify metabolic hotspots. For example, fluorination at the phenyl ring reduces CYP-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
